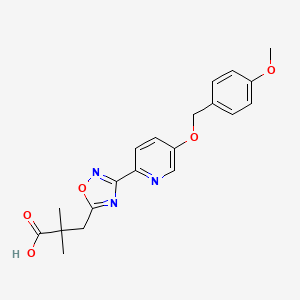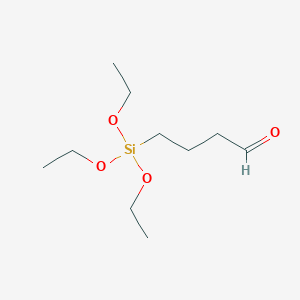
三乙氧基甲硅烷基丁醛
描述
Triethoxysilylbutyraldehyde, also known as 4-triethoxysilylbutanal, is a compound with the molecular formula C10H22O4Si . It has a molecular weight of 234.36 g/mol .
Synthesis Analysis
A paper titled “Development of novel enzyme immobilization methods employing formaldehyde or triethoxysilylbutyraldehyde” discusses the use of triethoxysilylbutyraldehyde in the immobilization of enzymes . The paper suggests that triethoxysilylbutyraldehyde can facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics .Molecular Structure Analysis
The InChI representation of Triethoxysilylbutyraldehyde isInChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 . Its canonical SMILES representation is CCOSi(OCC)OCC . Physical and Chemical Properties Analysis
Triethoxysilylbutyraldehyde has a molecular weight of 234.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 234.12873571 g/mol . The topological polar surface area is 44.8 Ų . It has a heavy atom count of 15 . The compound has a complexity of 147 . The density of Triethoxysilylbutyraldehyde is 0.096 g/cm3 .科学研究应用
超声辅助有机合成
三乙氧基甲硅烷基丁醛在 1H-吡唑并[1,2-b]酞嗪-5,10-二酮的合成中发挥作用,这是一类在制药和材料科学中具有潜在应用的有机化合物。该过程涉及超声波辐射促进的一锅反应,突出了该化合物在促进高效且对环境无害的化学转化中的用途 (Nabid 等,2010 年)。
药物发现中的点击化学
在药物发现领域,强调可靠和实用的化学转化的点击化学原理因三乙氧基甲硅烷基丁醛等化合物而得到增强。这种方法对于开发新药至关重要,因为它允许快速组装具有高特异性和产率的复杂分子,展示了该化合物在创建具有治疗潜力的生物活性分子中的重要性 (Kolb 和 Sharpless,2003 年)。
光催化辅因子再生
在光催化中,三乙氧基甲硅烷基丁醛有助于烟酰胺腺嘌呤二核苷酸 (NADH) 等辅因子分子的创新再生,这对于各种生化反应至关重要。该应用强调了该化合物在推进对可持续化学和环境修复工作至关重要的光催化过程中的作用 (Kinastowska 等,2019 年)。
配位化学和催化
涉及三乙氧基甲硅烷基丁醛的配体的配位化学对于理解和开发新的催化系统至关重要。这些系统在合成聚合物和其他复杂材料中是基础性的,证明了该化合物在促进材料科学和工业化学中至关重要的反应中的多功能性 (Bigmore 等,2005 年)。
新型有机化合物的合成
三乙氧基甲硅烷基丁醛在新型有机骨架的合成中至关重要,例如 1,8-二氧代-八氢氧杂蒽和双(吲哚基)甲烷。这些化合物具有广泛的应用,从制药到先进材料,展示了该化合物在拓展有机合成前沿中的用途 (Kalantari,2012 年)。
安全和危害
未来方向
Triethoxysilylbutyraldehyde has been used in the development of novel enzyme immobilization methods . This suggests potential future directions in the field of enzyme immobilization and proteomics . Another study suggests that Triethoxysilylbutyraldehyde could be used to produce highly porous, homogeneous hybrid tannin-silica materials .
作用机制
Target of Action
Triethoxysilylbutyraldehyde (TESB) is primarily used in the field of biochemistry as a reagent for enzyme immobilization . Its primary targets are enzymes, particularly proteolytic enzymes like chymotrypsin (CT), which are used in peptide mapping .
Mode of Action
TESB interacts with its targets (enzymes) by facilitating their immobilization . This immobilization process enhances the efficiency of enzymatic digestion, which is crucial in peptide mapping . The immobilization of enzymes reduces auto-proteolysis, allowing for high enzyme-to-substrate ratios .
Biochemical Pathways
It’s known that tesb plays a role in the digestion of proteins with proteolytic enzymes, which expedite the analysis of peptide mapping .
Result of Action
The application of TESB in enzyme immobilization has the potential to facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics . For instance, it was found that an immobilized enzyme microreactor (IMER) utilizing TESB had a sequence coverage of 29% from MS analysis .
Action Environment
The action of TESB is influenced by various environmental factors. For instance, the immobilization process is typically carried out in alcohol or ether solvents .
生化分析
Biochemical Properties
Triethoxysilylbutyraldehyde plays a significant role in biochemical reactions, particularly in the immobilization of enzymes. It has been used to fabricate immobilized enzyme microreactors for peptide mapping . The compound interacts with enzymes such as chymotrypsin, facilitating the digestion of proteins like bovine serum albumin . The aldehyde functional group in Triethoxysilylbutyraldehyde allows it to form covalent bonds with primary amines in proteins, leading to stable enzyme immobilization .
Cellular Effects
Triethoxysilylbutyraldehyde influences various cellular processes, including enzyme activity and protein digestion. It has been shown to enhance the efficiency of proteolytic enzymes, leading to improved peptide mapping . Additionally, Triethoxysilylbutyraldehyde’s ability to form covalent bonds with proteins may impact cellular metabolism by altering enzyme activity .
Molecular Mechanism
At the molecular level, Triethoxysilylbutyraldehyde exerts its effects through covalent bonding interactions with biomolecules. The aldehyde group in the compound reacts with primary amines in proteins, forming stable Schiff bases . This interaction can lead to enzyme immobilization, which enhances the stability and activity of the enzymes . Triethoxysilylbutyraldehyde may also influence gene expression by modifying the activity of transcription factors through covalent bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethoxysilylbutyraldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that immobilized enzymes using Triethoxysilylbutyraldehyde maintain their activity over extended periods, indicating the compound’s stability .
Dosage Effects in Animal Models
The effects of Triethoxysilylbutyraldehyde vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be beneficial for enzyme immobilization and protein digestion . Studies have shown that the optimal dosage of Triethoxysilylbutyraldehyde for enzyme immobilization is critical for achieving the desired effects without causing toxicity .
Metabolic Pathways
Triethoxysilylbutyraldehyde is involved in various metabolic pathways, particularly those related to protein digestion and enzyme activity . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in enzyme immobilization can enhance the efficiency of metabolic reactions by stabilizing enzyme activity .
Transport and Distribution
Within cells and tissues, Triethoxysilylbutyraldehyde is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with proteins may affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of Triethoxysilylbutyraldehyde is essential for optimizing its use in biochemical applications .
Subcellular Localization
Triethoxysilylbutyraldehyde’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and protein digestion .
属性
IUPAC Name |
4-triethoxysilylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917773-12-7, 88276-92-0 | |
| Record name | Triethoxysilylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Triethoxysilylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethoxysilylbutyraldehyde function in the development of biosensors?
A: Triethoxysilylbutyraldehyde (TESB) plays a crucial role in immobilizing biomolecules onto surfaces for biosensing applications. For instance, in liquid crystal (LC) biosensors, TESB is used in conjunction with N,N-dimethyl-n-octadecyl-3-aminopropyltrimethoxysilylchloride (DMOAP) to create a self-assembled layer on glass slides [, ]. This layer serves as an anchor for amine-functionalized aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules. When TESB reacts with the amine groups on the aptamers, it forms a covalent bond, securely attaching them to the surface. This immobilization strategy allows for the creation of highly specific and sensitive biosensors.
Q2: Can you provide an example of how Triethoxysilylbutyraldehyde contributes to the detection mechanism in a specific biosensor?
A: In the detection of sulfadimethoxine (SDM), an antibiotic, TESB facilitates the immobilization of SDM-specific aptamers onto the sensor surface []. The immobilized aptamers capture SDM from the sample, causing a conformational change in the aptamer structure. This change disrupts the ordered arrangement of liquid crystals layered above, leading to a shift from a dark to a bright optical appearance under polarized light. This visible change allows for the detection of SDM, with the intensity of the brightness correlating to the concentration of SDM present.
Q3: Beyond biosensors, what other applications utilize the reactivity of Triethoxysilylbutyraldehyde?
A: Triethoxysilylbutyraldehyde demonstrates versatility in material science, particularly in the synthesis of hybrid aerogels []. It can act as a crosslinker between tannin, a natural polyphenol, and silica precursors like tetrakis(2-hydroxyethyl)orthosilicate (EGMS). The aldehyde group of TESB reacts with hydroxyl groups present in both tannin and EGMS, forming covalent bonds that bridge these components. This crosslinking leads to the formation of porous tannin-silica hybrid aerogels with high surface area and stability. The properties of these aerogels can be tuned by adjusting the amount of TESB used, showcasing its potential in tailoring materials for specific applications.
Q4: Are there any examples of Triethoxysilylbutyraldehyde being used for enzyme immobilization?
A: Yes, TESB shows promise as a novel reagent for enzyme immobilization, specifically in the creation of immobilized enzyme microreactors (IMERs) []. Research indicates that TESB can successfully immobilize chymotrypsin within these microreactors. This immobilization strategy, when compared to traditional methods using formaldehyde, resulted in a higher sequence coverage during peptide mapping analysis of bovine serum albumin. This finding suggests that TESB could facilitate a more efficient enzymatic digestion process, highlighting its potential in proteomics research.
Q5: Are there any safety concerns associated with Triethoxysilylbutyraldehyde?
A5: While specific safety data on Triethoxysilylbutyraldehyde might be limited, it's essential to handle this compound with caution as it is a reactive chemical. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information and handling instructions. General laboratory safety practices, including wearing appropriate personal protective equipment (gloves, goggles, lab coat), working in a well-ventilated area, and avoiding contact with skin and eyes, should always be followed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



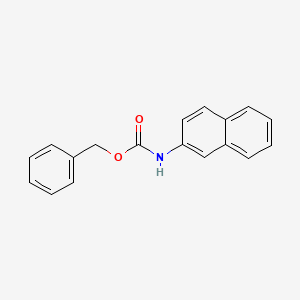
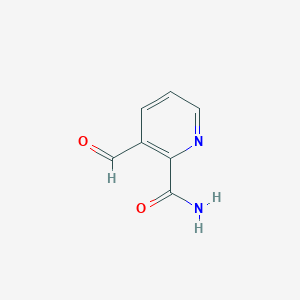
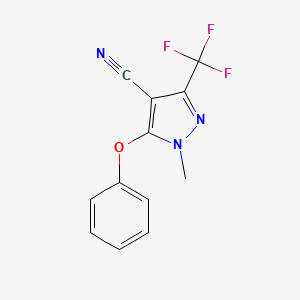

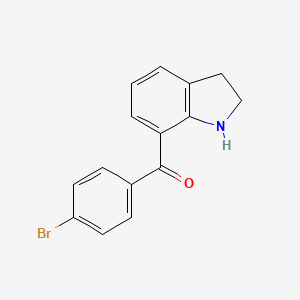
![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)
![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)
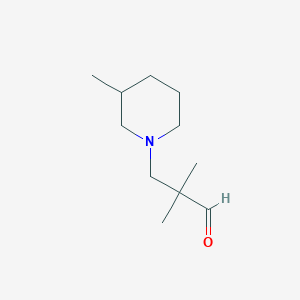
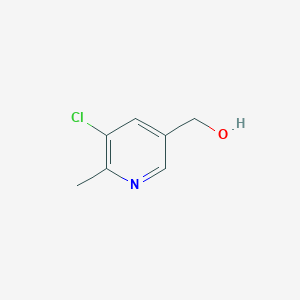
![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)
